5-Methoxy-2-methyl-3-(trifluoromethyl)pyridine

Medicinal Chemistry Structure-Activity Relationship Regioisomer Profiling

5-Methoxy-2-methyl-3-(trifluoromethyl)pyridine (CAS 2089326-95-2, MF: C₈H₈F₃NO, MW: 191.15 g/mol) is a polysubstituted pyridine derivative containing methoxy, methyl, and trifluoromethyl substituents. The trifluoromethylpyridine (TFMP) class serves as a key structural motif in over 20 commercial agrochemicals and five approved pharmaceuticals , with the trifluoromethyl group imparting enhanced electronegativity (Hammett constant σₚ = 0.54 versus H = and lipophilicity.

Molecular Formula C8H8F3NO
Molecular Weight 191.15 g/mol
Cat. No. B13665309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-methyl-3-(trifluoromethyl)pyridine
Molecular FormulaC8H8F3NO
Molecular Weight191.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)OC)C(F)(F)F
InChIInChI=1S/C8H8F3NO/c1-5-7(8(9,10)11)3-6(13-2)4-12-5/h3-4H,1-2H3
InChIKeyFMMJINKNZRGVOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-2-methyl-3-(trifluoromethyl)pyridine: A Defined Regioisomer for Structure-Activity Optimization in Research


5-Methoxy-2-methyl-3-(trifluoromethyl)pyridine (CAS 2089326-95-2, MF: C₈H₈F₃NO, MW: 191.15 g/mol) is a polysubstituted pyridine derivative containing methoxy, methyl, and trifluoromethyl substituents. The trifluoromethylpyridine (TFMP) class serves as a key structural motif in over 20 commercial agrochemicals and five approved pharmaceuticals [1], with the trifluoromethyl group imparting enhanced electronegativity (Hammett constant σₚ = 0.54 versus H = 0) and lipophilicity [2]. The methyl-methoxypyridine substructure is present in multiple active pharmaceutical ingredients including proton pump inhibitors and ERK inhibitors [3]. The specific 2-methyl-5-methoxy-3-trifluoromethyl substitution pattern of this compound provides a defined regioisomer for systematic structure-activity relationship (SAR) studies.

Why 5-Methoxy-2-methyl-3-(trifluoromethyl)pyridine Cannot Be Interchanged with Other TFMP Regioisomers


Trifluoromethylpyridine derivatives exhibit profound regioisomer-dependent differences in physicochemical and biological properties, making direct substitution scientifically invalid. A 2021 review by Tsukamoto et al. documents that molecular matched pair analysis reveals "subtle, yet important differences" in properties among TFMP regioisomers [1]. Critically, the positional arrangement of the trifluoromethyl, methyl, and methoxy groups on the pyridine ring determines hydrogen-bonding capacity, electron density distribution, and steric accessibility—each directly influencing target binding and metabolic fate [2]. In the development of pyroxsulam, 2-methoxy-4-(trifluoromethyl)phenyl analogues exhibited high herbicidal activity but caused significant wheat injury, whereas the pyridine analogue demonstrated crop safety due to differential metabolic rates [3]. Similarly, insecticidal activity emerged only when phenyl moieties were replaced with pyridine in sulfoxaflor optimization [4]. Consequently, procurement of the incorrect regioisomer introduces uncontrolled variables that compromise experimental reproducibility and SAR conclusions.

Quantitative Evidence Guide: 5-Methoxy-2-methyl-3-(trifluoromethyl)pyridine Differentiation


Regioisomeric Substitution Pattern: Distinct 2-Methyl-5-Methoxy-3-Trifluoromethyl Arrangement Versus Positional Analogs

5-Methoxy-2-methyl-3-(trifluoromethyl)pyridine (CAS 2089326-95-2) possesses a unique 2-methyl-5-methoxy-3-trifluoromethyl substitution pattern that is structurally distinct from commercially available TFMP regioisomers. Direct positional analogs include 3-methoxy-2-methyl-5-(trifluoromethyl)pyridine (methoxy at position 3; CF₃ at position 5), 2-methoxy-4-methyl-5-(trifluoromethyl)pyridine (methoxy at position 2; methyl at position 4; CF₃ at position 5) , and 2-methoxy-5-methyl-3-(trifluoromethyl)pyridine (methoxy at position 2; methyl at position 5; CF₃ at position 3). Each regioisomer presents a distinct spatial arrangement of the electron-donating methoxy group, electron-withdrawing trifluoromethyl group, and the methyl substituent, which collectively govern electronic distribution across the pyridine ring and determine the accessibility of the ring nitrogen for coordination or hydrogen bonding. The 5-methoxy-2-methyl-3-trifluoromethyl arrangement positions the methoxy group para to the pyridine nitrogen, influencing nucleophilicity and resonance differently than ortho- or meta-substituted methoxy analogs .

Medicinal Chemistry Structure-Activity Relationship Regioisomer Profiling

Synthetic Intermediate Value: TFMP Derivatives as Privileged Scaffolds in Crop Protection and Pharmaceutical Development

The trifluoromethylpyridine (TFMP) scaffold, to which 5-Methoxy-2-methyl-3-(trifluoromethyl)pyridine belongs, has been validated through the commercial approval of more than 20 TFMP-containing agrochemicals with ISO common names and five pharmaceutical plus two veterinary products containing the TFMP moiety [1]. A critical class-level differentiation is established by comparing the Hammett substituent constant (σₚ) of the trifluoromethyl group (0.54) to hydrogen (0) and fluorine alone (0.06) [2]. The σₚ value of 0.54 quantifies the strong electron-withdrawing character of CF₃, which modulates the pKₐ of the pyridine nitrogen and alters the compound's reactivity profile compared to non-fluorinated or mono-fluorinated pyridine analogs. This electron-withdrawing effect, combined with the electron-donating methoxy group (σₚ = -0.27) and the weakly electron-donating methyl group (σₚ = -0.17), creates a precisely tuned electronic environment unavailable in simpler pyridine derivatives. In head-to-head comparisons across multiple agrochemical programs (pyroxsulam, pyridalyl, sulfoxaflor), TFMP-containing compounds demonstrated superior herbicidal or insecticidal activity relative to their phenyl analogues [3].

Agrochemical Discovery Pharmaceutical Intermediate Fluorinated Building Block

Metabolic Stability and Lipophilicity: Trifluoromethyl and Methoxy Synergy Versus Non-Fluorinated Analogs

The combination of a trifluoromethyl group with a methoxy substituent on the pyridine core confers enhanced metabolic stability and modulated lipophilicity compared to non-fluorinated pyridine analogs. The carbon-fluorine bond length (1.38 Å) is significantly shorter than other carbon-halogen bonds, conferring strong resonance that resists oxidative metabolism [1]. The trifluoromethyl group's van der Waals radius is 1.47 Å versus hydrogen's 1.20 Å, providing steric shielding of metabolically vulnerable sites without excessive bulk [2]. The hydrophobic constant (π) for CF₃ is approximately 0.88, compared to -0.02 for a methoxy group and 0.56 for a methyl group, demonstrating that CF₃ contributes substantially to lipophilicity while methoxy provides balanced hydrophilicity. The methyl-methoxypyridine motif, present in this compound, appears in multiple FDA-approved drugs including proton pump inhibitors (Ilaprazole, Omeprazole) and has been validated in a recently developed ERK inhibitor [3]. The incorporation of fluorine, particularly as CF₃, is associated with improved drug-like properties including enhanced crossing of biological barriers and resistance to cytochrome P450-mediated oxidation [4].

Drug Metabolism Pharmacokinetics ADME Optimization

Optimal Research Application Scenarios for 5-Methoxy-2-methyl-3-(trifluoromethyl)pyridine


SAR Campaigns Investigating Positional Effects of Methoxy, Methyl, and Trifluoromethyl Groups on Pyridine

This specific regioisomer (5-methoxy-2-methyl-3-trifluoromethyl substitution) serves as a defined structural probe in systematic structure-activity relationship (SAR) studies. As established in Evidence Item 1, the distinct positional arrangement of substituents creates a unique electronic and steric environment. Researchers comparing this compound against regioisomers such as 3-methoxy-2-methyl-5-(trifluoromethyl)pyridine or 2-methoxy-4-methyl-5-(trifluoromethyl)pyridine can generate SAR data to identify optimal substitution patterns for target binding. The commercial availability of multiple TFMP regioisomers facilitates comprehensive positional scanning in medicinal chemistry programs .

Agrochemical Lead Optimization Requiring Pyridine-Fluorinated Scaffolds

As documented in Evidence Item 2, TFMP derivatives constitute a privileged scaffold in crop protection, with over 20 commercial agrochemicals containing this moiety [1]. The trifluoromethyl group's Hammett σₚ of 0.54 provides quantifiably stronger electron-withdrawal than fluorine alone (σₚ = 0.06), directly impacting herbicidal and insecticidal activity. In programs such as pyroxsulam and pyridalyl development, TFMP-containing compounds demonstrated superior activity and crop selectivity compared to phenyl analogues [2]. This compound serves as a versatile intermediate for synthesizing novel TFMP-based agrochemical candidates, particularly where the 5-methoxy-2-methyl-3-trifluoromethyl substitution pattern aligns with pharmacophore models derived from existing commercial agents.

Pharmaceutical Discovery Programs Targeting ADME Optimization

Evidence Item 3 establishes that the combination of trifluoromethyl and methoxy groups confers balanced lipophilicity (CF₃ π ≈ 0.88; methoxy π ≈ -0.02) and enhanced metabolic stability [3]. The methyl-methoxypyridine substructure present in this compound is validated in FDA-approved drugs including Ilaprazole and Omeprazole (proton pump inhibitors) and a recently developed ERK inhibitor [4]. The compound's 5-methoxy-2-methyl-3-trifluoromethyl substitution pattern provides a starting point for synthesizing drug candidates where this specific arrangement of substituents is predicted to optimize target engagement while maintaining favorable physicochemical and ADME properties.

Copper-Catalyzed Trifluoromethylation Methodology Development

As described in the methodological literature on alkoxypyridine trifluoromethylation, copper-catalyzed protocols enable efficient introduction of CF₃ groups onto alkoxy-substituted pyridine cores [5]. This compound class, including 5-Methoxy-2-methyl-3-(trifluoromethyl)pyridine, can be synthesized via such catalytic methods or serve as a substrate for further diversification. Researchers developing novel trifluoromethylation methodologies may utilize this compound as a benchmark substrate to evaluate reaction scope, regioselectivity, and functional group tolerance in copper-catalyzed or alternative fluorination protocols.

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